

dihydrogen borate boron-oxygen bond length comparison with oxoboranes

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Compound Focus: Dihydrogenborate

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Boron-Oxygen Bond Length Comparison

The following table summarizes the B–O bond lengths and characteristics for different bonding types based on the information available.

Compound / Bond Type	B–O Bond Length (Å)	Characteristic	Key Context / Stabilization Method
Oxoboryl Complex (e.g., <i>trans</i> -[(Cy ₃ P) ₂ BrPt(B≡O)]) [1] [2]	1.205	Triple Bond (B≡O)	Stabilized in the coordination sphere of platinum.
Oxoborane (e.g., LB=O·AlCl ₃) [3] [4]	1.304	Double Bond (B=O)	Stabilized by a Lewis acid (AlCl ₃).
B–O Single Bond (e.g., in N ₂ B–O fragments) [5] [3]	~1.36	Single Bond	Found in structures like diaza- and triazaboroles.

The data illustrates a clear trend: the bond length decreases as the bond order increases, which is a fundamental principle in chemistry. The **7.2% shortening** observed between the double bond in the isolated

oxoborane and the triple bond in the oxoboryl complex is consistent with the shortening seen in carbon-carbon multiple bonds [1] [2].

Experimental Protocols for Key Data

The bond length data in the table was determined primarily through two experimental techniques.

X-ray Diffraction for Oxoborane Structure

The first isolated oxoborane ($\text{LB}=\text{O}\cdot\text{AlCl}_3$) was characterized using single-crystal X-ray diffraction [3] [4].

- **Synthesis:** The compound was synthesized through a multi-step process. A β -diketiminato ligand (L) was first reacted with CH_3AlCl_2 to form LAlCl_2 . An exchange reaction with BCl_3 then yielded a salt, $[\text{LBCl}]^+[\text{AlCl}_4]^-$, which upon controlled hydrolysis and HCl elimination produced the target oxoborane as an AlCl_3 adduct [3] [4].
- **Data Collection:** Single-crystal X-ray diffraction data was collected at **153K** [5].
- **Bond Length Determination:** The analysis provided a precise B–O bond length of **1.304(2) Å**, where the number in parentheses indicates the estimated standard deviation in the last digit [5] [4].

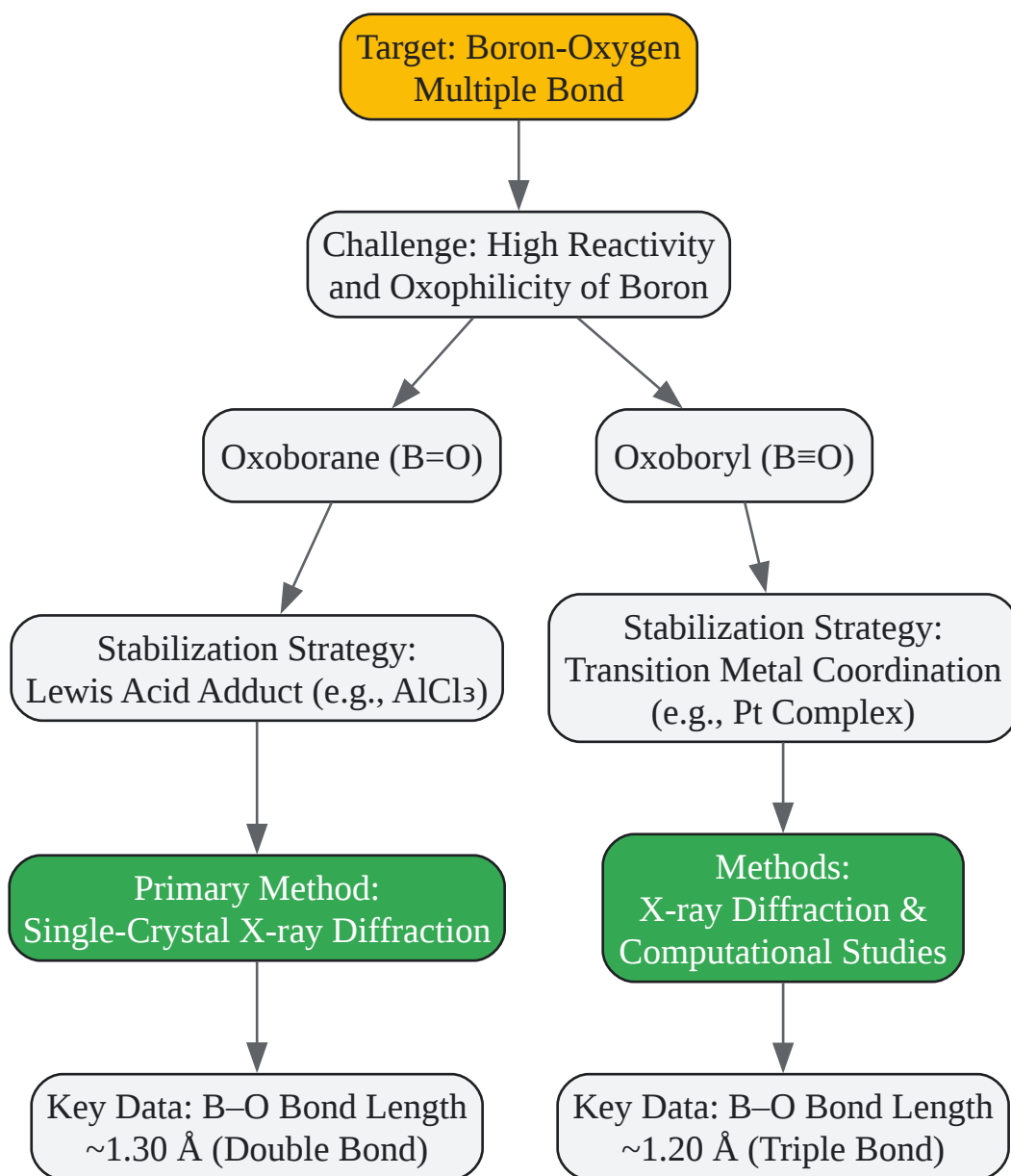
X-ray Diffraction and Computational Analysis for Oxoboryl Complex

The platinum-stabilized oxoboryl complex was characterized using a combination of experimental and computational methods [1] [2].

- **Synthesis:** The complex *trans*- $[(\text{Cy}_3\text{P})_2\text{BrPt}(\text{B}=\text{O})]$ was formed by the reversible liberation of trimethylsilylbromide from the boron-bromine oxidative addition product of dibromo(trimethylsiloxy)borane and $[\text{Pt}(\text{PCy}_3)_2]$ in toluene at room temperature [1] [2].
- **Analysis:** The triple bond character was confirmed through:
 - **X-ray Diffraction:** Determined the B–O bond length to be **120.5(7) picometers (1.205 Å)** [1] [2].
 - **Spectral Parameters & Computational Studies:** Supported the formulation of a triple bond, with the significant bond shortening compared to a double bond being a key piece of evidence [1] [2].

Boron-Oxygen Bonding Research Workflow

The diagram below summarizes the key concepts and experimental approaches for characterizing these distinct boron-oxygen bonds, based on the cited research.



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References

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